2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazole Ring: This is usually achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-phenoxyphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry: Potential use as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Uniqueness
2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives. The presence of the phenoxyphenyl group may enhance its interaction with biological targets, making it a promising candidate for further research and development.
Properties
CAS No. |
763115-20-4 |
---|---|
Molecular Formula |
C24H21N3O3S3 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3S3/c1-29-19-11-7-17(8-12-19)15-31-23-26-27-24(33-23)32-16-22(28)25-18-9-13-21(14-10-18)30-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
YTXKVIBQQBUMLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.